molecular formula C7H7FN2O2 B1342645 4-Fluoro-2-methyl-5-nitroaniline CAS No. 446-18-4

4-Fluoro-2-methyl-5-nitroaniline

Cat. No.: B1342645
CAS No.: 446-18-4
M. Wt: 170.14 g/mol
InChI Key: LHIUCVZCVMTRNG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

4-Fluoro-2-methyl-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Fluoro-2-methyl-5-nitroaniline is classified as a hazardous substance. Prolonged or repeated exposure may have harmful effects on the respiratory system, liver, and kidneys . It is crucial to work with this compound in well-ventilated areas and wear appropriate personal protective equipment, including gloves, goggles, and a lab coat .

Future Directions

4-Fluoro-2-methyl-5-nitroaniline is used as a reagent in the preparation of the anticancer drug Mereletinib . This suggests that the compound could have significant applications in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methyl-5-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s nitro group can undergo reduction to form amino derivatives, which can further interact with proteins and other biomolecules. These interactions often involve hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and stability in biochemical environments .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can induce oxidative stress, affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism. The nitro group of this compound can also undergo reduction, forming reactive intermediates that can bind to DNA and proteins, potentially causing mutations or other cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into various byproducts, which can have different effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown potential for cumulative toxicity, affecting cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of this compound can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. The compound can be metabolized to form amino derivatives, which can further participate in biochemical reactions. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell, affecting cellular function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution. The localization and accumulation of this compound within cells can influence its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and induce oxidative stress. The localization of this compound within cells can significantly impact its activity and overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methyl-5-nitroaniline can be synthesized through the nitration of 4-fluoro-2-methylaniline. The process involves the following steps:

    Nitration: A solution of 4-fluoro-2-methylaniline in concentrated sulfuric acid is cooled to 0°C. Potassium nitrate is then added, and the mixture is stirred at room temperature for one hour.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is 4-fluoro-2-methyl-5-aminoaniline.

    Substitution: The products depend on the nucleophile used, resulting in various substituted anilines.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but with a methoxy group instead of a methyl group.

    4-Fluoro-2-methyl-5-nitrobenzonitrile: Similar structure but with a nitrile group instead of an amino group.

Uniqueness

4-Fluoro-2-methyl-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

4-fluoro-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIUCVZCVMTRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597594
Record name 4-Fluoro-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-18-4
Record name 4-Fluoro-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.3 g (10 mmol) of 4-fluoro-2-methylaniline were introduced into 10 ml of concentrated sulfuric acid and cooled to -10° C. A cold solution of 0.4 ml (10 mmol) of fuming nitric acid in 2 ml of concentrated sulfuric acid was added slowly dropwise. The resulting mixture was stirred for 3 hours at 0° C. and subsequently poured into ice. The precipitated product was filtered with suction and washed. 0.85 g (50% of the theoretical yield) of product was obtained. The yellow crystalline product had a melting point of 178° C.
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2 mL
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Synthesis routes and methods II

Procedure details

Concentrated nitric acid (17 g, 0.18 mol) was added dropwise to a stirred solution of 4-fluoro-2-methylaniline (20 g, 0.16 mol) in cone H2SO4 (300 mL) at −10° C. The mixture was stirred at −10° C. for 10 min., and the reaction mixture was poured into ice water. The resultant solid was collected by filtration and partitioned between EtOAc and aq Na2CO3 solution (pH 8). The organic solution was washed with brine, dried (MgSO4) and concentrated to give 4-fluoro-2-methyl-5-nitroaniline (20 g, 74% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.27 (d, J=6.8 Hz, 1 H), 7.14 (d, J=12.4 Hz, 1 H) 5.37 (s, 2 H), 2.10 (s, 3 H).
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17 g
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20 g
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300 mL
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ice water
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.